molecular formula C14H14N6O3 B2921677 N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1207017-84-2

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2921677
CAS No.: 1207017-84-2
M. Wt: 314.305
InChI Key: PPWKWTKKCXDUFM-UHFFFAOYSA-N
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Description

The compound appears to contain several notable substructures, including a furan ring, a pyridazine ring, and a 1,2,3-triazole ring . Furan is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyridazine is a heterocyclic compound with a six-membered ring containing two nitrogen atoms opposite each other, and triazole refers to either of a pair of isomeric chemical compounds with molecular formula C2H3N3, having a five-membered ring of two carbon atoms and three nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. The furan ring introduces an element of aromaticity, and the nitrogen atoms in the pyridazine and triazole rings could potentially act as hydrogen bond acceptors, influencing the compound’s interactions with other molecules .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing furan rings are known to undergo reactions such as electrophilic substitution and oxidation . The presence of the nitrogen atoms in the pyridazine and triazole rings could also influence its reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan ring could contribute to its aromaticity and potentially its solubility in certain solvents . The nitrogen atoms could also influence properties like polarity and hydrogen bonding capability .

Scientific Research Applications

Synthesis and Biological Activities

One study delves into the synthesis of 1,2,4-Triazole Schiff Base and Amine Derivatives, demonstrating the potential of these compounds for antibacterial, antiurease, and antioxidant activities. This indicates the chemical's utility in developing new therapeutics or compounds with specific biological activities (Sokmen et al., 2014).

Another research effort highlights the transformation of furanones bearing a pyrazolyl group into various heterocyclic systems, including pyridazinones and triazoles, with a focus on their antiviral activity. This suggests applications in antiviral drug development, particularly against HAV and HSV-1 viruses (Hashem et al., 2007).

Energetic Material Development

Research into the synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan for the creation of insensitive energetic materials showcases the compound's relevance in materials science, especially in developing compounds with moderate thermal stabilities and insensitivity towards impact and friction. This could be crucial for safer energetic materials (Yu et al., 2017).

Amplification of Phleomycin

Investigations into unfused heterobicycles, including those with furan-2'-yl substituents, as amplifiers of phleomycin against Escherichia coli, open up avenues for enhancing antibiotic efficacy through chemical modification. This approach could inform strategies for combating antibiotic resistance (Brown & Cowden, 1982).

Antimicrobial and Antioxidant Properties

Another study focusing on the antimicrobial and antioxidant activities of 3-Nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho [2,1-b]furan-2-carboxamides underscores the compound's utility in developing new antimicrobial agents with additional health benefits. This highlights the compound's potential in pharmaceutical research for new treatments (Devi et al., 2010).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, many drugs work by interacting with biological macromolecules like proteins or nucleic acids. The specific atoms and groups on the compound, such as the nitrogen atoms in the pyridazine and triazole rings, could potentially form bonds or interactions with these macromolecules, influencing their activity .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could involve further studies on its mechanism of action, potential side effects, and efficacy compared to existing treatments .

Properties

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O3/c1-19-9-11(16-18-19)14(22)15-6-7-20-13(21)5-4-10(17-20)12-3-2-8-23-12/h2-5,8-9H,6-7H2,1H3,(H,15,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWKWTKKCXDUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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